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Executive Summary
This technical guide provides a definitive spectral and structural analysis of H-D-Pro-OMe·HCl

(D-Proline methyl ester hydrochloride), a critical chiral building block in peptide synthesis and

peptidomimetic drug design. Unlike its L-enantiomer, the D-isomer is frequently employed to

induce specific conformational turns (e.g.,

-turns) in peptide backbones or to enhance metabolic stability against proteolytic degradation.

This document synthesizes experimental nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data.[1][2] It moves beyond simple peak listing to explain the

causality of spectral features—how the hydrochloride salt form influences chemical shifts and

vibrational modes—and provides robust protocols for handling this hygroscopic compound.

Chemical Identity & Physical Profile
H-D-Pro-OMe·HCl exists as a white crystalline solid. It is the hydrochloride salt of the methyl

ester of D-proline. The presence of the hydrochloride counterion protonates the secondary

amine, rendering the nitrogen positively charged (

), which significantly impacts its solubility and spectral properties compared to the free base.
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Property Data

IUPAC Name Methyl D-prolinate hydrochloride

CAS Number 65365-28-8

Molecular Formula

C

H

NO

[3][4] · HCl

Molecular Weight 165.62 g/mol

Melting Point 70–76 °C (Lit.)

Solubility

Highly soluble in H

O, Methanol, DMSO; Sparingly soluble in non-

polar solvents.

Optical Rotation
+30.0° to +35.0° (c=1, H

O)

Hygroscopicity
High (Requires storage under inert

atmosphere/desiccant)

Structural Visualization
The following diagram illustrates the atom numbering scheme used for spectral assignment in

this guide. Note the pyrrolidine ring puckering, which complicates NMR splitting patterns.
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Figure 1: Connectivity and numbering of H-D-Pro-OMe·HCl. The nitrogen is protonated in the

salt form.

Spectral Analysis: The Core Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-

is the preferred solvent for characterization. In D

O, the amine protons exchange rapidly and disappear. In CDCl

, the salt may have limited solubility or form tight ion pairs that shift signals.

1H NMR Data (400 MHz, DMSO-

) The spectrum is characterized by the distinct methoxy singlet and the complex multiplets of
the pyrrolidine ring. The diastereotopic nature of the ring protons (due to the chiral center at
C2) causes geminal protons on C3, C4, and C5 to appear as separate multiplets.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural

Insight

9.0 - 10.2 Broad Singlet 2H NH

Exchangeable

ammonium

protons.

Broadening

indicates H-

bonding or

exchange.

4.34 Triplet (dd) 1H
C

-H (2)

Deshielded by

the adjacent

electron-

withdrawing

ester and

ammonium

groups.

3.75 Singlet 3H
O-CH

(7)

Characteristic

methyl ester

singlet. Sharp

and intense.

3.22 - 3.26 Multiplet 2H

C

-H

(5)

Adjacent to the

positive nitrogen,

causing

significant

downfield shift.

2.21 - 2.28 Multiplet 1H

C

-H

(3)

One of the

diastereotopic

beta protons.

1.87 - 2.04 Multiplet 3H C

-H

, C

Overlapping

multiplets typical

of the pyrrolidine

ring envelope.
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-H

13C NMR Data (100 MHz, DMSO-

) Note: Values are consistent with the L-enantiomer (CAS 2133-40-6) in achiral solvents.

Shift (

, ppm)
Assignment Notes

169.6 C=O (Ester) Typical ester carbonyl range.

58.8
C

(2)
Chiral center carbon.

53.0
O-CH

(7)
Methoxy carbon.

45.6
C

(5)
Adjacent to Nitrogen.

28.2
C

(3)

23.2
C

(4)

Most shielded ring carbon

(furthest from EWGs).

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is dominated by the ammonium cation and the ester

carbonyl.

~2400–3000 cm

(Broad): N-H stretching of the primary ammonium salt (

). This broad band often obscures the C-H stretching region.
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1740–1750 cm

(Strong): C=O stretching of the methyl ester. This is a critical purity marker; a shift to ~1700
cm

or broadening may indicate hydrolysis to the free acid (D-Proline).

1245 cm

: C-O-C asymmetric stretching of the ester.

Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) The hydrochloride salt dissociates in the MS source. You

will observe the cation of the free base.[5]

[M+H]

: m/z 130.1 (Base Peak).

Fragmentation Pattern:

m/z 130

70: Loss of the carbomethoxy group (-COOCH

, mass 59). This leaves the pyrrolidinium ion.

m/z 130

59: Appearance of the carboxymethyl cation (less common in soft ionization but possible).

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for Salt
Forms)

Context: H-D-Pro-OMe·HCl is hygroscopic. Absorbed water will appear as a large peak at

3.33 ppm in DMSO-
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, potentially obscuring the

-protons.

Step-by-Step:

Dry the NMR tube in an oven at 100°C for 1 hour prior to use.

Weigh ~10-15 mg of the compound rapidly into a vial.

Add 0.6 mL of DMSO-

(99.9% D) from a fresh ampoule. Avoid using old solvent bottles that have absorbed
atmospheric moisture.

Cap and vortex until fully dissolved (solution should be clear and colorless).

Acquire spectrum immediately.

Protocol B: Purity Verification via TLC
Stationary Phase: Silica Gel 60 F254.

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

Visualization: Ninhydrin stain.

Result: The ester typically has a higher R_f than the free acid (D-Proline).

Color: Yellow/brown spot (characteristic of proline derivatives) upon heating.

Logic of Fragmentation (Mass Spec)
The following diagram details the fragmentation logic observed in MS/MS experiments,

confirming the structural connectivity.
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Figure 2: Primary ESI-MS fragmentation pathway for H-D-Pro-OMe cation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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